![molecular formula C15H13Cl2N5O B2501786 4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine CAS No. 890897-89-9](/img/structure/B2501786.png)
4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dichlorophenyl group and a morpholine ring. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 3,4-dichlorophenylhydrazine with ethyl acetoacetate under reflux conditions to form the intermediate pyrazole derivative. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core.
Substitution with morpholine: The pyrazolo[3,4-d]pyrimidine core is then reacted with morpholine in the presence of a suitable base, such as potassium carbonate, under reflux conditions to introduce the morpholine ring at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. For instance, the pyrazolo[3,4-d]pyrimidine scaffold can be synthesized through cyclization reactions involving appropriate precursors such as phenyl hydrazine and carbon disulfide under acidic conditions. The resulting derivatives are characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures and purity.
Antitumor Activity
One of the prominent applications of the compound is in cancer research. Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor activity. For example, a study evaluated the antitumor effects against human breast adenocarcinoma cell lines (MCF7) and found that certain derivatives displayed promising cytotoxicity. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance the biological efficacy of these compounds .
Protein Kinase Inhibition
Another critical application is in the field of protein kinase inhibition. Pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of various protein kinases involved in cancer progression and other diseases. The planar structure of these compounds plays a crucial role in their binding affinity to kinase targets. Research has shown that specific modifications can lead to nanomolar inhibitory potencies against kinases such as CLK1 and DYRK1A, which are implicated in cellular signaling pathways .
Therapeutic Potential
The therapeutic implications of 4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine extend beyond oncology:
- Neuroprotective Effects : Some studies suggest that derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Antimicrobial Activity : Research indicates that certain pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties against various bacterial strains.
Case Study 1: Antitumor Evaluation
In a study published by El-Morsy et al., a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antitumor efficacy. Among these compounds, one derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics against MCF7 cells. This highlights the potential for developing new anticancer agents based on this scaffold .
Case Study 2: Protein Kinase Inhibition
A recent publication described the synthesis of new pyrido[3,4-g]quinazolines derived from pyrazolo[3,4-d]pyrimidines. These compounds were tested for their inhibitory effects on CLK1 and DYRK1A kinases. The results showed that specific structural modifications resulted in enhanced potency, indicating a promising avenue for drug development targeting these kinases .
Wirkmechanismus
The mechanism of action of 4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and proteins involved in cell proliferation and survival. For example, it can bind to and inhibit the activity of kinases, which play a crucial role in signal transduction pathways that regulate cell growth and division. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine
- 4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine
- 4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidine
Uniqueness
The uniqueness of 4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine lies in its specific substitution pattern and the presence of the morpholine ring. This structural feature imparts distinct physicochemical properties and biological activities compared to its analogs. The morpholine ring enhances the compound’s solubility and bioavailability, making it a more effective candidate for therapeutic applications.
Biologische Aktivität
The compound 4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, including antimicrobial properties, kinase inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core linked to a morpholine ring. Its molecular formula is C18H18Cl2N6O, with a molecular weight of approximately 396.28 g/mol. The presence of the 3,4-dichlorophenyl group enhances its lipophilicity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and a modulator of kinase activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The mechanism of action appears to involve the inhibition of biofilm formation and direct bactericidal effects.
Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
---|---|---|---|
Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |
Staphylococcus epidermidis | 0.25 | 0.30 | Bactericidal |
Kinase Inhibition
The compound has also been investigated for its ability to inhibit serine-threonine kinases such as p70S6K and Akt-1, which are implicated in various diseases including cancer and metabolic disorders . In vitro assays indicated that the compound effectively modulates these kinases, suggesting potential therapeutic applications in oncology.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. The results indicated that modifications to the phenyl group significantly influenced antimicrobial potency. The study utilized time-kill assays and biofilm inhibition tests to assess efficacy .
Case Study 2: Kinase Modulation
Another investigation focused on the role of the compound in inhibiting p70S6K activity in cancer cell lines. The findings revealed a dose-dependent inhibition of kinase activity, supporting further exploration for cancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidines. Substitutions on the phenyl ring and modifications to the morpholine moiety have shown to impact both potency and selectivity against various targets .
Substituent | Effect on Activity |
---|---|
3,4-Dichlorophenyl | Increases lipophilicity |
Morpholine | Enhances solubility |
Additional halogens | Potentially increases potency |
Eigenschaften
IUPAC Name |
4-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O/c16-12-2-1-10(7-13(12)17)22-15-11(8-20-22)14(18-9-19-15)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFZFIZJKRSZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.